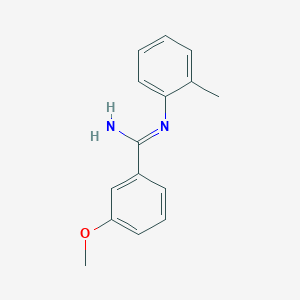

3-methoxy-N-(o-tolyl)benzimidamide

Description

3-Methoxy-N-(o-tolyl)benzimidamide is a benzimidamide derivative characterized by a methoxy group at the 3-position of the benzene ring and an o-tolyl (ortho-methylphenyl) substituent on the amidine nitrogen. The amidine group (–NH–C(=NH)–) imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. These compounds often exhibit polymorphism, isostructurality, and distinct intermolecular interactions, which influence their physicochemical and functional behaviors .

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

3-methoxy-N'-(2-methylphenyl)benzenecarboximidamide |

InChI |

InChI=1S/C15H16N2O/c1-11-6-3-4-9-14(11)17-15(16)12-7-5-8-13(10-12)18-2/h3-10H,1-2H3,(H2,16,17) |

InChI Key |

LKGPHMOJFIPYPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=C(C2=CC(=CC=C2)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Torsion Angles in Benzimidamide Derivatives

| Compound | Substituent | Torsion Angle (°) | Reference |

|---|---|---|---|

| 3-Methoxy-N-(o-tolyl) | o-tolyl | ~41.99* | |

| DB32 (fluorinated analog) | 4-fluoro | 50.0–54.98 | |

| Phenyl-substituted analog | Phenyl | 16.18 |

*Inferred from analogous o-tolyl structures.

Polymorphism and Isostructurality

Fluorinated benzimidamides, such as DB10 and DB11, exhibit polymorphic forms (E1 and E2) with 3D isostructurality driven by N–H⋯π and N–H⋯F interactions .

Solubility and Stability

- Solubility: Fluorinated analogs like DB32 are sparingly soluble in non-polar solvents (hexane, cyclohexane) but dissolve upon heating . The methoxy group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMSO) due to increased polarity.

- Thermal Stability : Steric hindrance from the o-tolyl group may reduce thermal stability compared to less bulky analogs, though direct data are needed.

Supramolecular Interactions

- N–H⋯F vs. N–H⋯O : Fluorinated analogs rely on N–H⋯F interactions for crystal packing , whereas 3-methoxy-N-(o-tolyl)benzimidamide may form N–H⋯O bonds with the methoxy group, altering supramolecular architectures.

- Role of Amidines: Amidines in compounds like (E)-4-((2-styryl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide (4g) exhibit strong binding to biological targets (e.g., PfADSL enzyme) via hydrogen bonding .

Table 2: Key Intermolecular Interactions in Benzimidamides

Analytical Profiling

- RP-HPLC Methods: Benzimidamide impurities (e.g., in Leflunomide) are quantified using RP-HPLC with high linearity (R² = 0.99994) and recovery (100–104.8%) . Similar methods could be adapted for 3-methoxy-N-(o-tolyl)benzimidamide, though its methoxy group may alter retention times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.